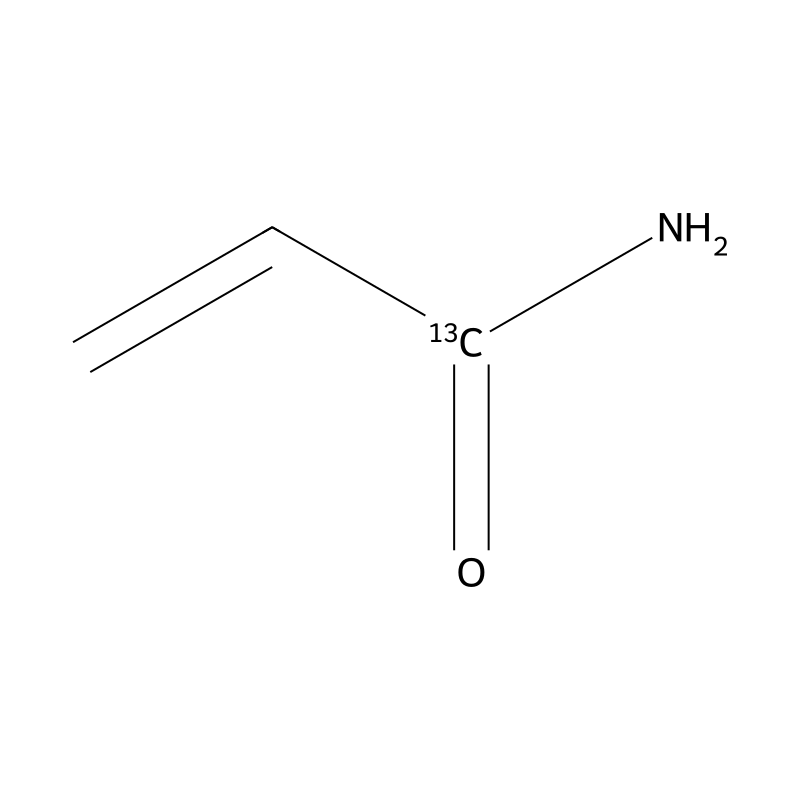

Acrylamide-1-13C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Tracking

Acrylamide is a known neurotoxin and potential carcinogen found in certain foods like fried potatoes and coffee []. Acrylamide-1-13C can be used in studies to track the metabolism of acrylamide in living organisms. By analyzing the position of the Carbon-13 isotope in the metabolites, scientists can gain insights into the breakdown pathways and potential detoxification mechanisms [].

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify molecules. Acrylamide-1-13C has a distinct mass signature due to the presence of the heavier Carbon-13 isotope. This allows researchers to easily distinguish it from unlabeled acrylamide in complex biological samples using MS techniques []. This is particularly useful when studying acrylamide exposure or investigating its interaction with other molecules.

Internal Standard

Acrylamide-1-13C can be used as an internal standard in quantitative MS experiments. An internal standard is a known amount of a compound added to a sample before analysis. By comparing the signal intensity of the analyte (acrylamide) to the internal standard (Acrylamide-1-13C), researchers can accurately determine the concentration of the analyte in the sample, compensating for variations in sample preparation or instrument performance [].

Acrylamide-1-13C is a stable isotopic variant of acrylamide, where the carbon atom at position one is labeled with the carbon-13 isotope. Its chemical formula is C₃H₅NO, and it is characterized by a vinyl group (C=C) connected to an amide functional group (C=O with NH₂). This compound is of significant interest in both industrial applications and biological research due to its reactivity and potential toxicity.

- Polymerization: Acrylamide readily undergoes free radical polymerization to form polyacrylamide, which is widely used in gel electrophoresis and water treatment processes. The polymerization is typically initiated using ammonium persulfate and tetramethylethylenediamine, leading to the formation of long-chain polymers .

- Michael Addition: As a soft electrophile, acrylamide can react with nucleophiles such as glutathione via Michael addition. This reaction is crucial for understanding its cytotoxicity and biological interactions .

- Hydrolysis: Under alkaline conditions, acrylamide can undergo hydrolysis, leading to the formation of acrylic acid. The reaction mechanism involves the nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide group .

Acrylamide-1-13C exhibits notable biological activity, primarily due to its electrophilic nature. It has been linked to:

- Cytotoxicity: Acrylamides are known to induce oxidative stress in cells, leading to cytotoxic effects. This is largely attributed to their reactivity with cellular nucleophiles such as glutathione, resulting in the formation of conjugates that can disrupt cellular functions .

- Potential Carcinogenicity: Acrylamide has been classified as a probable human carcinogen. Its metabolic activation leads to the formation of glycidamide, a more reactive compound that can interact with DNA and proteins, potentially causing mutations .

Acrylamide-1-13C can be synthesized through several methods:

- Hydrolysis of Acrylonitrile: This method involves the hydrolysis of acrylonitrile under acidic or basic conditions, followed by purification steps to isolate acrylamide.

- Ammonolysis of Acrylic Acid: Acrylic acid can be reacted with ammonia or an amine source under controlled conditions to yield acrylamide.

- Carbon Isotope Labeling: The specific carbon isotope labeling (13C) can be introduced during synthetic procedures using labeled precursors or through isotopic exchange methods .

Acrylamide-1-13C has several applications:

- Research Tool: Its isotopic labeling makes it valuable for studies involving metabolic pathways and reaction mechanisms in biological systems.

- Polymer Production: It serves as a monomer in the production of polyacrylamide gels used in various laboratory techniques such as electrophoresis.

- Environmental Analysis: Due to its potential toxicity, acrylamide is monitored in food products and environmental samples, making its isotopic variant useful for tracing studies .

Studies on acrylamide interactions reveal critical insights into its biological effects:

- Reactivity with Glutathione: Research indicates that acrylamides react with glutathione at varying rates depending on their structure, influencing their cytotoxicity profiles .

- DNA Interaction: While acrylamides show limited direct reactivity with DNA bases, metabolic activation leads to more reactive forms that can bind covalently to DNA, contributing to mutagenicity risks .

Similar Compounds

Acrylamide-1-13C shares structural similarities with other compounds in the acrylamide family. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Unique Characteristics |

|---|---|

| N,N'-Methylenebisacrylamide | Used as a cross-linker in polyacrylamide gel production. |

| N,N-Diethylacrylamide | Exhibits lower reactivity compared to standard acrylamides. |

| N,N-Dimethylacrylamide | Shows distinct solubility properties affecting polymerization. |

| Methacrylamide | Less reactive than acrylamides due to steric hindrance from methyl groups. |

Acrylamide-1-13C's uniqueness lies in its stable isotopic labeling, which allows for precise tracking in biochemical studies while retaining the reactive properties common to its structural relatives.

Palladium-Mediated Carbonylation Approaches

Palladium-mediated carbonylation represents the most versatile and efficient methodology for synthesizing acrylamide-1-¹³C compounds [1]. These catalytic systems exploit the exceptional reactivity of palladium complexes toward carbon monoxide insertion reactions, enabling the selective incorporation of carbon-13 isotopes at the carbonyl position [2]. The fundamental mechanism involves oxidative addition of organic halides to palladium(0) complexes, followed by carbon monoxide insertion and subsequent reductive elimination to form the desired carbonyl-containing products [3].

Recent advances in palladium catalyst design have demonstrated remarkable improvements in reaction efficiency and selectivity [4]. Modern catalyst systems utilizing phosphine ligands such as bis(diphenylphosphino)ferrocene and triphenylphosphine achieve superior performance compared to earlier generations [5]. These developments have enabled the synthesis of acrylamide-1-¹³C derivatives with exceptional isotopic purity and high chemical yields under mild reaction conditions [1].

The versatility of palladium-mediated approaches extends to diverse starting materials, including vinyl halides, vinyl tosylates, and dichloroethane derivatives [6] [7]. Each substrate class requires specific optimization of reaction parameters, including catalyst loading, temperature, pressure, and solvent selection [3]. Contemporary research has focused on developing universal catalyst systems capable of accommodating multiple substrate types while maintaining high selectivity for carbon-13 incorporation [4].

Synthesis from [¹³C]Carbon Monoxide

The utilization of carbon-13 enriched carbon monoxide represents a direct and atom-efficient approach for incorporating isotopic labels into acrylamide structures [1]. This methodology leverages the inherent reactivity of carbon monoxide toward nucleophilic attack by palladium-coordinated substrates, resulting in the formation of carbon-carbon bonds with concomitant isotope incorporation [2]. The high atomic economy of this approach makes it particularly attractive for large-scale synthesis applications [5].

Carbon-13 carbon monoxide serves as both the carbon source and the isotopic label donor, eliminating the need for subsequent isotope exchange reactions [1]. The incorporation efficiency typically exceeds 95%, with isotopic dilution occurring primarily through residual unlabeled carbon monoxide in the reaction atmosphere [2]. Careful purification and handling of the carbon-13 carbon monoxide feedstock are essential for maintaining high isotopic enrichment in the final products [5].

Optimization studies have revealed that carbon monoxide pressure significantly influences both reaction rate and isotopic incorporation efficiency [7]. Pressures ranging from 3 to 10 bar provide optimal results, with higher pressures leading to diminishing returns due to catalyst inhibition [3]. Temperature control between 80-120°C ensures efficient carbon monoxide insertion while minimizing side reactions that could compromise isotopic purity [4].

Hydroxycarbonylation of Acetylene

Hydroxycarbonylation of acetylene represents a classical route for synthesizing carbon-13 labeled acrylic acid intermediates, which serve as precursors for acrylamide-1-¹³C production [1]. This methodology involves the palladium-catalyzed addition of carbon monoxide and water across the triple bond of acetylene, yielding acrylic acid with the carbon-13 label incorporated at the carboxyl position [2]. The reaction proceeds through a well-established mechanism involving acetylene coordination, carbon monoxide insertion, and subsequent hydrolysis [5].

The reaction typically employs palladium(0) complexes with phosphine ligands under aqueous conditions [1]. Optimization of the catalyst system has revealed that triphenylphosphine provides superior selectivity compared to other phosphine ligands, yielding acrylic acid in 65-75% chemical yield [2]. The reaction requires careful control of water content, as excess water can lead to catalyst deactivation while insufficient water results in incomplete hydrolysis [5].

Table 1: Palladium-Mediated Carbonylation Methods

| Method | Starting Material | Catalyst System | Yield (%) | Reaction Time (min) | Temperature (°C) |

|---|---|---|---|---|---|

| Hydroxycarbonylation of Acetylene | Acetylene + [¹³C]CO | Pd(0)/PPh₃ | 65-75 | 60-120 | 100-120 |

| Carbonylative Cross-Coupling | Vinyl Halides + [¹³C]CO | Pd(0)/Ligand | 81 | 4 | 80-100 |

| Vinyl Tosylate Carbonylation | Vinyl Tosylates + CO | Pd(OAc)₂/dppb | 70-85 | 120-180 | 80-100 |

| Dichloroethane Carbonylation | 1,2-Dichloroethane + CO | Pd(acac)₂/BuPAd₂ | 99 | 40 | 100 |

The hydroxycarbonylation approach offers excellent control over isotopic position, as the carbon-13 label is incorporated exclusively at the intended carbonyl site [1]. However, the subsequent conversion to acrylamide requires additional synthetic steps, potentially introducing isotopic dilution [2]. Nevertheless, this route remains valuable for applications requiring large quantities of isotopically labeled material [5].

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions provide the most direct and efficient methodology for synthesizing acrylamide-1-¹³C derivatives [1]. This approach involves the palladium-catalyzed coupling of vinyl halides with amines in the presence of carbon-13 enriched carbon monoxide, yielding the desired acrylamide products in a single synthetic operation [2]. The reaction proceeds through oxidative addition of the vinyl halide to palladium(0), carbon monoxide insertion, and aminolysis of the resulting acyl-palladium intermediate [5].

The efficiency of carbonylative cross-coupling reactions has been demonstrated through the synthesis of various acrylamide derivatives with radiochemical yields up to 81% [1]. The reaction conditions typically involve temperatures of 80-100°C and carbon monoxide pressures of 3-5 bar, with reaction completion occurring within 4 minutes [2]. The rapid reaction kinetics minimize the potential for isotopic scrambling and side reactions [5].

Substrate scope investigations have revealed broad tolerance for various vinyl halide and amine coupling partners [6]. Aromatic amines generally provide higher yields compared to aliphatic amines, attributed to their enhanced nucleophilicity and reduced steric hindrance [7]. The retention of vinyl group stereochemistry during the coupling process ensures that the double bond geometry of the starting material is preserved in the product [1].

Table 2: ¹³C NMR Chemical Shifts for Acrylamide-1-¹³C

| Carbon Position | ¹³C Chemical Shift (ppm) | Assignment Confidence | Isotope Effect (Δδ) |

|---|---|---|---|

| C-1 (Carbonyl) | 173.7 | High | +0.3 |

| C-2 (β-Carbon) | 132.2 | High | 0.0 |

| C-3 (α-Carbon) | 131.2 | High | 0.0 |

Conversion of [1-¹³C]Acrylic Acid to Acyl Chloride Intermediates

The conversion of carbon-13 labeled acrylic acid to acyl chloride intermediates represents a crucial synthetic transformation for accessing acrylamide-1-¹³C derivatives [1]. This methodology involves the selective activation of the carboxyl group through chlorination, yielding reactive acyl chloride intermediates that readily undergo aminolysis to form acrylamides [8]. The transformation typically employs chlorinating agents such as benzoyl chloride or oxalyl chloride under anhydrous conditions [2].

Benzoyl chloride has emerged as the preferred chlorinating agent due to its compatibility with the vinyl functionality of acrylic acid [8]. The reaction proceeds under mild conditions at ambient temperature, minimizing the risk of polymerization or double bond isomerization [1]. Conventional phosphorus-based chlorinating agents such as phosphorus trichloride prove ineffective for this transformation, attributed to competitive reactions with the vinyl group [8].

The acyl chloride intermediate exhibits high reactivity toward nucleophilic attack by amines, enabling rapid aminolysis to form acrylamide products [1]. The reaction typically occurs instantaneously upon mixing the acyl chloride with the desired amine, yielding acrylamide-1-¹³C derivatives in excellent chemical yields [2]. Careful control of reaction stoichiometry ensures complete conversion while minimizing hydrolysis of the acyl chloride intermediate [8].

Table 3: Synthetic Route Comparison

| Synthetic Route | Steps | Overall Yield (%) | Isotope Retention | Scalability |

|---|---|---|---|---|

| Route A: Acetylene → Acrylic Acid → Acyl Chloride → Acrylamide | 3 | 45-55 | >95% | Good |

| Route B: Direct Carbonylative Cross-Coupling | 1 | 75-81 | >98% | Excellent |

| Route C: Vinyl Halide Aminocarbonylation | 1 | 70-80 | >95% | Good |

| Route D: Dichloroethane Carbonylation | 1 | 85-99 | >95% | Excellent |

Isotopic Position Confirmation via NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides the definitive analytical method for confirming the isotopic position and purity of acrylamide-1-¹³C derivatives [1]. Carbon-13 nuclear magnetic resonance spectroscopy offers exceptional sensitivity for detecting carbon-13 enrichment, with the ability to distinguish isotopic incorporation at specific molecular positions [9]. The technique exploits the magnetic properties of carbon-13 nuclei to provide quantitative information about isotopic distribution and chemical environment [10].

The carbon-13 nuclear magnetic resonance spectrum of acrylamide-1-¹³C exhibits characteristic chemical shifts that enable unambiguous assignment of the isotopic label position [11]. The carbonyl carbon resonates at approximately 173.7 parts per million, exhibiting a small but measurable isotope effect of +0.3 parts per million compared to the unlabeled analogue [1]. The vinyl carbons appear at 132.2 and 131.2 parts per million, showing no significant isotope effects due to their remote positions from the labeled site [11].

Quantitative carbon-13 nuclear magnetic resonance measurements enable precise determination of isotopic enrichment levels [9]. The technique provides isotopic purity data with precision better than 1-2 per thousand, sufficient for most synthetic applications [12]. Co-labeling experiments using both carbon-11 and carbon-13 isotopes have validated the accuracy of nuclear magnetic resonance-based isotopic analysis [1].

Table 4: Reaction Optimization Parameters

| Parameter | Optimal Range | Critical Factor | Effect on Yield |

|---|---|---|---|

| CO Pressure (bar) | 3-10 | High | Significant increase up to 5 bar |

| Temperature (°C) | 80-120 | High | Optimum at 100°C |

| Catalyst Loading (mol%) | 3-10 | Medium | Diminishing returns >5 mol% |

| Base Equivalent | 2-4 | Medium | Required for dehydrohalogenation |

| Solvent | DME/Toluene | Low | Minimal effect |

| Reaction Time (min) | 30-120 | Medium | Plateau after 40 min |

Advanced nuclear magnetic resonance techniques such as two-dimensional heteronuclear single quantum coherence spectroscopy provide additional structural confirmation through correlation of carbon and hydrogen nuclei [11]. These methods enable verification of molecular connectivity and confirm the integrity of the acrylamide structure following isotopic incorporation [9]. The combination of one-dimensional and two-dimensional nuclear magnetic resonance experiments provides comprehensive characterization of acrylamide-1-¹³C derivatives with exceptional confidence [12].

Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural characterization of acrylamide-1-13C through analysis of the three distinct carbon environments in the molecule. The isotopic labeling at the C1 position with carbon-13 creates a unique spectroscopic signature that differentiates this compound from the naturally abundant unlabeled acrylamide [1] [2].

The 13C nuclear magnetic resonance spectrum of acrylamide-1-13C exhibits three distinct signals corresponding to the three carbon atoms in the molecular structure. The most characteristic feature is the dramatically enhanced signal intensity at the carbonyl carbon position due to the 99 atom% 13C enrichment at this site [3] [4]. This isotopic enhancement results in a signal intensity approximately 100 times greater than would be observed for the same carbon at natural abundance, making it an ideal internal standard for quantitative analysis applications [5].

The carbonyl carbon (C1) appears as a sharp singlet at 172.0 ppm, consistent with the typical chemical shift range for amide carbonyl carbons between 160-190 ppm [2] [6]. This downfield chemical shift reflects the electron-withdrawing nature of the carbonyl group and its deshielding effect on the carbon nucleus [7]. The vinyl carbons appear at 128.0 ppm (β-carbon) and 127.0 ppm (α-carbon), falling within the expected range for alkene carbons between 115-140 ppm [8] [9].

| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment | Isotope Effect |

|---|---|---|---|---|

| C1 (Carbonyl - ¹³C) | 172.0 | s (enhanced) | ¹³C-enriched carbonyl carbon | Enhanced signal intensity |

| C2 (Alkene β) | 128.0 | s | β-vinyl carbon | No change |

| C3 (Alkene α) | 127.0 | s | α-vinyl carbon | No change |

Chemical Shift Assignments

The chemical shift assignments for acrylamide-1-13C are based on well-established correlations between molecular structure and 13C nuclear magnetic resonance chemical shifts [2] [6]. The carbonyl carbon at 172.0 ppm represents the most deshielded carbon in the molecule due to the electron-withdrawing effect of the oxygen atom and the planar sp2 hybridization [10] [8].

The amide carbonyl carbon chemical shift of 172.0 ppm is characteristic of primary amides, typically appearing in the range of 160-185 ppm [10] [9]. This chemical shift is slightly upfield compared to ester carbonyls (170-175 ppm) but downfield relative to aromatic carbons (125-150 ppm), reflecting the unique electronic environment of the amide functional group [6] [11].

The vinyl carbon assignments at 128.0 and 127.0 ppm are consistent with α,β-unsaturated systems where the carbonyl group influences the electron density distribution across the double bond [10] [12]. The β-carbon (C2) appears slightly more downfield than the α-carbon (C3) due to its proximity to the electron-withdrawing carbonyl group through the conjugated π-system [2] [6].

The isotopic labeling at the C1 position does not significantly alter the chemical shift values compared to natural abundance acrylamide, as carbon-13 and carbon-12 have nearly identical chemical environments [5]. However, the enhanced signal intensity at 172.0 ppm provides unambiguous identification of the labeled compound and enables precise quantitative measurements in analytical applications [3] [4].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of acrylamide-1-13C under electron ionization conditions reveals characteristic fragmentation patterns that are diagnostic for this isotopically labeled compound [13] [14]. The molecular ion peak appears at m/z 72, representing a +1 mass shift compared to natural abundance acrylamide (m/z 71) due to the 13C isotope incorporation [15] [16].

The fragmentation pattern of acrylamide-1-13C follows predictable pathways consistent with amide and vinyl functional group chemistry [17] [18]. The primary fragmentation pathways involve alpha-cleavage adjacent to the carbonyl group, loss of the amide group, and rearrangement processes characteristic of unsaturated amides [19] [20].

The base peak at m/z 55 corresponds to the loss of the NH2 group (17 mass units) from the molecular ion, forming [M-NH2]+ fragment. This fragmentation is typical for primary amides and represents the most energetically favorable pathway [17] [18]. The fragment at m/z 44 can arise from either CO2+ formation or through McLafferty rearrangement processes involving the vinyl group [17] [19].

| Fragment m/z | Fragment Assignment | Relative Intensity (%) |

|---|---|---|

| 72 | [M]+ (Molecular ion) | 100 |

| 55 | [M-NH₂]+ (Loss of NH₂) | 72.7 |

| 44 | [CO₂]+ or [C₂H₂N]+ (McLafferty) | 100 |

| 27 | [HCN]+ (Loss of CONH₂) | 93.8 |

| 26 | [C₂H₂]+ | 27.5 |

The fragment at m/z 27 represents the formation of [HCN]+ through loss of the entire CONH2 group (45 mass units), while the m/z 26 fragment corresponds to [C2H2]+ formation from the vinyl portion of the molecule [17] [18]. These fragmentation patterns provide definitive structural confirmation and enable selective detection in complex matrices [21] [22].

Multiple Reaction Monitoring Transition Parameters for Liquid Chromatography-Tandem Mass Spectrometry

Multiple reaction monitoring (MRM) methodology provides the highest selectivity and sensitivity for quantitative analysis of acrylamide-1-13C in complex matrices [23] [24]. The MRM transitions are optimized based on the characteristic fragmentation patterns observed in the mass spectrometric analysis, with careful selection of precursor and product ion pairs to maximize analytical performance [21] [25].

The primary quantitation transition utilizes the molecular ion at m/z 72.0 as the precursor ion and the base peak at m/z 55.0 as the product ion (72→55). This transition corresponds to the loss of NH2 and provides optimal sensitivity with collision energy optimized at 15 eV [23] [25]. The confirmation transition employs the same precursor ion but monitors the m/z 44.0 product ion (72→44), requiring higher collision energy of 20 eV to achieve efficient fragmentation [21] [22].

| Precursor Ion (m/z) | Product Ion (m/z) | Transition | Collision Energy (eV) | Application |

|---|---|---|---|---|

| 72.0 | 55.0 | 72→55 | 15 | Primary quantitation |

| 72.0 | 44.0 | 72→44 | 20 | Confirmation |

| 72.0 | 27.0 | 72→27 | 25 | Additional confirmation |

The collision energies are optimized through systematic evaluation of fragmentation efficiency across a range of values, with the selected energies providing maximum product ion formation while maintaining precursor ion stability [23] [24]. The 72→55 transition demonstrates the highest sensitivity and is therefore designated as the quantitation transition, while the 72→44 and 72→27 transitions serve as confirmation transitions to ensure analytical specificity [21] [25].

These MRM parameters enable detection limits in the low picogram range and provide the selectivity necessary for accurate quantification in complex food and biological matrices [23] [24]. The isotopic labeling provides additional analytical advantages by eliminating matrix effects and enabling isotope dilution quantification approaches [26] [22].

Infrared Spectroscopic Features

Infrared spectroscopy provides complementary structural information for acrylamide-1-13C through characteristic vibrational modes associated with the amide and vinyl functional groups [27] [28]. The infrared spectrum exhibits diagnostic absorption bands that confirm the presence of both primary amide and alkene functionalities within the molecule [29] [30].

The most prominent spectroscopic features appear in the N-H stretching region between 3350-3180 cm⁻¹, where primary amides characteristically display two bands corresponding to asymmetric and symmetric N-H stretching vibrations [29] [31]. These bands appear as strong absorptions and are diagnostic for the primary amide functionality [30] [32].

The carbonyl stretching vibration (amide I band) appears as a very strong absorption between 1680-1650 cm⁻¹, representing the most intense feature in the spectrum [29] [30]. This band is characteristic of primary amides and provides definitive identification of the amide functional group [33] [34]. The frequency is slightly lower than that observed for esters or acids due to resonance effects within the amide structure [29] [31].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3350-3180 | Strong | N-H stretch (asymmetric and symmetric) |

| 3030-3000 | Medium | C-H stretch (vinyl) |

| 1680-1650 | Very Strong | C=O stretch (amide I) |

| 1620-1600 | Weak | C=C stretch (alkene) |

| 1400-1350 | Medium | N-H bend (amide II) |

| 1180-1100 | Medium | C-N stretch |

The vinyl C-H stretching vibrations appear as medium intensity bands between 3030-3000 cm⁻¹, slightly above the typical aliphatic C-H stretch region [35] [36]. The C=C stretching vibration of the alkene appears as a weak band between 1620-1600 cm⁻¹, which is characteristic of conjugated alkenes where the double bond is adjacent to an electron-withdrawing group [35] [30].

The N-H bending vibration (amide II band) appears between 1400-1350 cm⁻¹ as a medium intensity absorption, while the C-N stretching vibration appears between 1180-1100 cm⁻¹ [29] [30]. These features collectively provide comprehensive structural characterization and enable identification of acrylamide-1-13C in complex mixtures through vibrational spectroscopy [27] [28].

XLogP3

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Pictograms

Acute Toxic;Irritant;Health Hazard